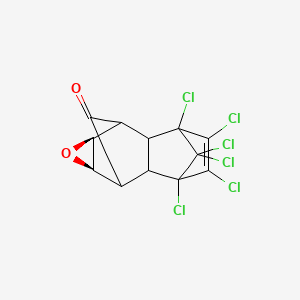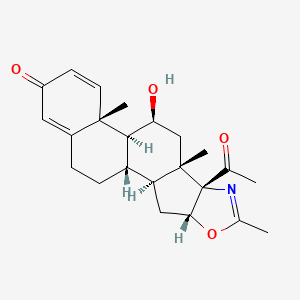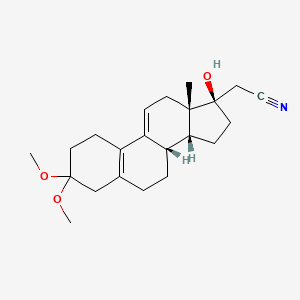
Testosterone Tridecanoate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Testosterone Tridecanoate-d3 is a synthetic derivative of testosterone, a primary male sex hormone and anabolic steroid. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. This compound is primarily used in studies related to hormone replacement therapy, endocrinology, and metabolic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Testosterone Tridecanoate-d3 involves the esterification of testosterone with tridecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The industrial production also emphasizes safety and environmental considerations, adhering to regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: Testosterone Tridecanoate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol form.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to alcohols.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
Testosterone Tridecanoate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of testosterone derivatives.
Biology: Employed in studies investigating the metabolic pathways and biological effects of testosterone.
Medicine: Utilized in hormone replacement therapy research to understand the pharmacokinetics and pharmacodynamics of testosterone esters.
Industry: Applied in the development of pharmaceuticals and performance-enhancing drugs.
Wirkmechanismus
Testosterone Tridecanoate-d3 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The compound is metabolized in vivo to release testosterone, which then exerts its biological effects through the androgen receptor pathway.
Vergleich Mit ähnlichen Verbindungen
- Testosterone Undecanoate
- Testosterone Cypionate
- Testosterone Enanthate
Comparison: Testosterone Tridecanoate-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies. Compared to other testosterone esters, this compound offers enhanced analytical precision, making it a valuable tool in scientific investigations.
Eigenschaften
CAS-Nummer |
876054-54-5 |
|---|---|
Molekularformel |
C₃₂H₄₉D₃O₃ |
Molekulargewicht |
487.77 |
Synonyme |
(17β)-17-[(1-Oxotridecyl)oxy]-androst-4-en-3-one-d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


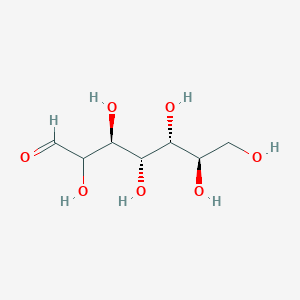
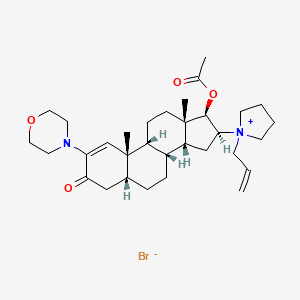
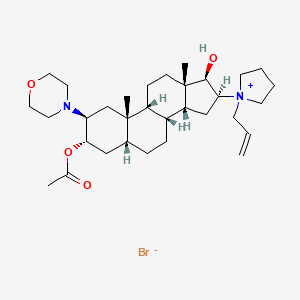
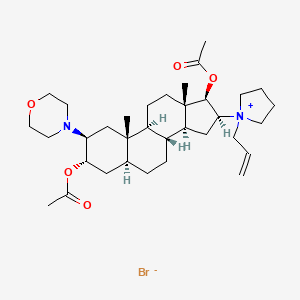
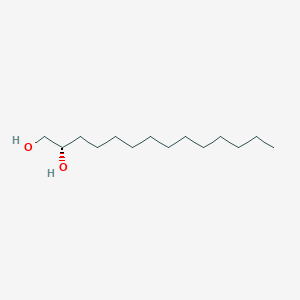
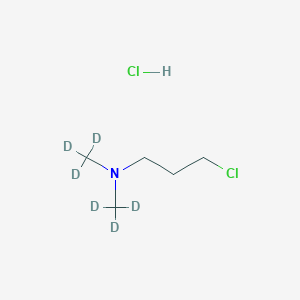
![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)
![(4S,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1146337.png)
